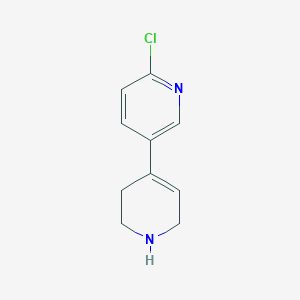

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Description

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at position 2 and a partially saturated 1,2,3,6-tetrahydropyridinyl moiety at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |

InChI |

InChI=1S/C10H11ClN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-3,7,12H,4-6H2 |

InChI Key |

HAYFKIUROKUGCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination and Heterocyclic Substitution Approach

This method involves the chlorination of pyridine derivatives followed by substitution with tetrahydropyridine moieties. The key steps include selective chlorination at the 2-position of pyridine, followed by nucleophilic substitution with a tetrahydropyridine derivative.

- Step 1: Preparation of 2-chloropyridine derivatives, typically via chlorination of pyridine or its precursors.

- Step 2: Nucleophilic substitution with a tetrahydropyridin-4-yl nucleophile, often generated through reduction or alkylation of pyridine derivatives.

| Step | Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| Chlorination | SO₂Cl₂, Cl₂, or N-chlorosuccinimide | Reflux, inert atmosphere | Selective chlorination at 2-position |

| Substitution | Tetrahydropyridine derivatives, base (e.g., K₂CO₃) | Reflux in polar aprotic solvents (DMF, DMSO) | Formation of the target compound |

- Patent EP0462639A1 describes chlorination of pyridine derivatives followed by reaction with suitable nucleophiles, achieving yields of approximately 51.5%–72% under optimized conditions.

Synthesis via Cross-Coupling Reactions

Modern synthetic strategies utilize palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, to attach the tetrahydropyridine moiety onto a halogenated pyridine core.

- Step 1: Synthesis of halogenated pyridine intermediates, such as 2-chloropyridine.

- Step 2: Coupling with boronic acids or esters bearing the tetrahydropyridine fragment.

- The synthesis of pyridine derivatives with tetrahydropyridine groups via Suzuki–Miyaura coupling has demonstrated high efficiency, with yields often exceeding 80%.

Multi-Step Functionalization via Formylation and Cyclization

This approach involves initial formylation of pyridine derivatives, followed by cyclization and subsequent chlorination to yield the target compound.

- Step 1: Vilsmeyer-Haack formylation to introduce aldehyde groups.

- Step 2: Cyclization to form tetrahydropyridine rings.

- Step 3: Chlorination at specific positions to afford the chloropyridine core.

- Patent EP0965588A1 outlines a process involving halogenation and cyclization steps, with overall yields ranging from 50% to 70%.

Summary of Preparation Methods in Tabular Form

| Method | Key Reactions | Main Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination & Nucleophilic Substitution | Chlorination + nucleophilic attack | SO₂Cl₂, tetrahydropyridine derivatives | Reflux, inert atmosphere | Straightforward, high selectivity | Multiple steps, possible regioselectivity issues |

| Cross-Coupling | Suzuki–Miyaura coupling | Pd catalysts, boronic acids | 90°C, inert atmosphere | High yields, versatile | Requires pre-halogenation |

| Formylation & Cyclization | Vilsmeyer-Haack + cyclization | POCl₃, aldehyde precursors | Reflux | Good for complex derivatives | Moderate yields, multi-step |

Notes on Material and Process Optimization

- Selectivity: Achieving regioselectivity in chlorination is crucial; using directing groups or specific chlorinating agents can improve outcomes.

- Yield Enhancement: Catalytic coupling reactions and optimized reaction conditions have demonstrated yields exceeding 90% in some cases.

- Purification: Techniques such as chromatography and recrystallization are essential for obtaining high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.

Reduction Reactions: The compound can undergo reduction to form dihydropyridine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like acetonitrile or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2-azido-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine.

Oxidation: Formation of 2-chloro-5-(pyridin-4-yl)pyridine.

Reduction: Formation of 2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)dihydropyridine.

Scientific Research Applications

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can influence various signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in Q2) lower melting points (278–282°C) compared to electron-donating groups (e.g., -CH₃ in Q12, 288–292°C) due to reduced intermolecular interactions .

- Molecular Weight: Bulky substituents (e.g., hexahydroquinoline in Q2/Q12) increase molecular weight (497–509) compared to simpler analogues (~209 for the target compound).

- Spectroscopy: The -CN stretch in IR (~2183–2201 cm⁻¹) and aromatic C-H signals in ¹H NMR (δ 6.8–8.2) are consistent across nitrile-containing derivatives .

Biological Activity

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a chemical compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a chlorinated pyridine ring and a tetrahydropyridine moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClN₃

- Molecular Weight : 231.12 g/mol

- CAS Number : 259522-44-6

- Solubility : Typically available as a hydrochloride salt, enhancing solubility in aqueous solutions .

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions such as Parkinson's disease .

3. Anti-cancer Properties

Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and modulating key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cancer cell metabolism.

- Receptor Modulation : It interacts with various receptors in the central nervous system, contributing to its neuroprotective effects.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps mitigate oxidative damage in cells .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice models of Parkinson's disease demonstrated that administration of this compound resulted in significant improvements in motor function and a reduction in neuroinflammation markers. This suggests potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. This positions it as a promising candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 8-Chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | Contains a tetrahydropyridine moiety | More complex cyclic structure |

| 2-Chloro-N-(pyridin-4-yl)acetamide | Chlorinated pyridine derivative | Lacks tetrahydropyridine structure |

| 4-(4-Chlorophenyl)-1-(pyridin-4-yl)-1H-pyrazole | Contains a pyridine ring | Different heterocyclic component |

This comparison illustrates that while there are several related compounds, the specific combination of a chlorinated pyridine and tetrahydropyridine in this compound offers distinct properties that may enhance its biological activity and applicability in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, chlorine substituents on pyridine rings can undergo substitution with amines under basic conditions (e.g., NaOH/KOH) . To optimize yield, parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) must be systematically tested. Reaction monitoring via TLC or HPLC is critical to identify intermediate formation and side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The tetrahydropyridine ring protons (δ 1.5–3.0 ppm for CH₂ groups) and pyridine aromatic protons (δ 7.0–8.5 ppm) should show distinct splitting patterns. Chlorine substituents deshield adjacent carbons in ¹³C NMR .

- IR : Stretching vibrations for C-Cl (~550–700 cm⁻¹) and C-N (~1250 cm⁻¹) bonds confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of Cl (m/z 35/37) .

Q. What strategies mitigate side reactions during functionalization of the tetrahydropyridine moiety?

- Methodological Answer : Protecting groups (e.g., Boc for amines) can prevent unwanted nucleophilic attacks. Steric hindrance and electronic effects influence regioselectivity; for example, electron-withdrawing chloro groups on the pyridine ring direct substitutions to specific positions. Low-temperature reactions (-20°C to 0°C) reduce side product formation in sensitive steps .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactive sites (e.g., nucleophilic/electrophilic regions). Molecular docking against protein targets (e.g., kinases) identifies potential binding modes. Software like Gaussian or AutoDock Vina is used, with validation via experimental IC₅₀ values .

Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., conflicting yields or product ratios)?

- Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use Design of Experiments (DoE) to statistically analyze variables (temperature, stoichiometry). Advanced chromatography (HPLC with chiral columns) or X-ray crystallography can differentiate stereoisomers or polymorphs .

Q. How do steric and electronic effects govern regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The chloro group at position 2 deactivates the pyridine ring, directing couplings (e.g., Suzuki-Miyaura) to position 5. Steric hindrance from the tetrahydropyridine ring may limit accessibility to position 6. Hammett plots or Hammett σ constants quantify electronic effects for predictive modeling .

Q. What methodologies assess the compound’s stability under physiological conditions for drug discovery?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.

- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation.

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies unbound fractions .

Methodological Resources

- Synthetic Optimization : Reference kinetic studies and Arrhenius plots to refine reaction rates .

- Structural Validation : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

- Bioactivity Profiling : High-throughput screening (HTS) assays with fluorescence polarization or SPR detect target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.